Gly-Arg-Gly-Asp-Ser-Pro-Cys

Vue d'ensemble

Description

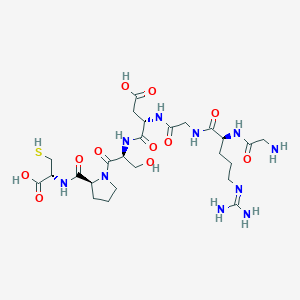

Gly-Arg-Gly-Asp-Ser-Pro-Cys is a bioactive peptide derived from fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. This peptide sequence is known for its role in cell adhesion, migration, and proliferation, making it significant in various biological and medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gly-Arg-Gly-Asp-Ser-Pro-Cys can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the protection and deprotection of amino acid side chains to prevent unwanted reactions . The peptide is then cleaved from the resin and purified.

In LPPS, the peptide is synthesized in a solution, where amino acids are coupled in a stepwise manner. This method is less commonly used due to the complexity of purification .

Industrial Production Methods

Industrial production of this compound typically involves automated SPPS, which allows for high-throughput synthesis and scalability. The use of automated synthesizers ensures consistency and efficiency in peptide production .

Analyse Des Réactions Chimiques

Types of Reactions

Gly-Arg-Gly-Asp-Ser-Pro-Cys undergoes various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the structural stability of the peptide.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to modify the peptide’s properties and functions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Cell Adhesion and Migration

Gly-Arg-Gly-Asp-Ser-Pro-Cys plays a crucial role in mediating cell adhesion through integrin binding. The Arg-Gly-Asp (RGD) motif within this peptide is recognized by integrins, which are transmembrane receptors that facilitate cell-extracellular matrix interactions.

- Case Study : A study demonstrated that this compound inhibited fibrinogen binding to activated platelets, suggesting its potential use in controlling platelet aggregation during wound healing processes. The peptide showed over 90% inhibition at concentrations between 10-200 µM, indicating its effectiveness as an anti-adhesive agent in vascular biology .

Wound Healing and Tissue Engineering

The peptide's ability to promote cell adhesion makes it a candidate for applications in wound healing and tissue engineering. By enhancing fibroblast attachment and migration, it supports tissue repair mechanisms.

- Case Study : Research indicated that peptides containing the RGD sequence could duplicate or inhibit the attachment-promoting effects of fibronectin and vitronectin, highlighting their utility in developing biomaterials for tissue regeneration .

Therapeutic Agent

This compound has been investigated for its therapeutic potential in various medical conditions involving impaired cell adhesion and migration.

- Case Study : In studies focused on cardiovascular implants, the conjugation of this peptide to surfaces improved endothelialization, thereby reducing thrombogenicity and promoting vascular healing . This application is critical for enhancing the biocompatibility of medical devices.

Biomaterials Development

The peptide is utilized in the creation of bioactive coatings for medical implants to enhance cell attachment and proliferation.

- Case Study : In the development of interpenetrating polymer networks, the incorporation of this compound modified the surface properties to promote endothelial cell function, leading to improved outcomes in vascular grafts .

Peptide Synthesis Studies

This compound serves as a model compound for studying peptide synthesis techniques and modifications.

- Synthesis Methods : The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), with SPPS being more common due to its efficiency and scalability .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Biological | Mediates cell adhesion through integrin binding | Inhibits fibrinogen binding to platelets; promotes fibroblast migration |

| Medical | Potential therapeutic agent for wound healing | Enhances endothelialization on cardiovascular implants |

| Industrial | Development of bioactive coatings for medical devices | Improves surface properties for vascular grafts |

| Chemical | Model compound for peptide synthesis studies | Synthesized via SPPS; used to study modifications affecting biological activity |

Mécanisme D'action

Gly-Arg-Gly-Asp-Ser-Pro-Cys exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s ability to mimic the cell-binding domain of fibronectin makes it a potent modulator of integrin-mediated cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gly-Arg-Gly-Asp-Ser-Pro: A shorter version of the peptide that lacks the cysteine residue.

Arg-Gly-Asp-Ser: Another integrin-binding peptide with similar cell adhesion properties.

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A cyclic version of the peptide that offers enhanced stability and resistance to proteolysis.

Uniqueness

Gly-Arg-Gly-Asp-Ser-Pro-Cys is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature enhances the peptide’s structural stability and functional versatility, making it suitable for various biomedical applications .

Activité Biologique

Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) is a synthetic heptapeptide that has garnered significant attention in biomedical research due to its role in cell adhesion and interaction with extracellular matrix (ECM) components. This peptide is particularly noted for its ability to mimic the RGD (Arg-Gly-Asp) sequence found in many ECM proteins, which facilitates cellular attachment and signaling.

The biological activity of GRGDSPC primarily revolves around its interaction with integrins, a family of cell surface receptors that mediate cell-extracellular matrix adhesion. The RGD sequence is crucial for binding to integrins, particularly αvβ3 and α5β1, which are involved in various cellular processes including migration, proliferation, and differentiation.

Key Findings:

- Cell Adhesion: GRGDSPC has been shown to enhance the adhesion of various cell types, including osteoblasts and endothelial cells, to substrates coated with fibronectin or vitronectin .

- Inhibition Studies: Substitutions within the peptide can significantly alter its activity. For instance, replacing L-Ser with D-Ser reduces its efficacy in promoting cell adhesion to vitronectin but maintains activity towards fibronectin .

- Conformational Flexibility: Cyclic versions of GRGDSPC demonstrate improved selectivity and potency as inhibitors of cell attachment to vitronectin compared to their linear counterparts .

2. Applications in Tissue Engineering

GRGDSPC has been extensively utilized in tissue engineering applications due to its ability to promote cell adhesion and proliferation on biomaterials.

Case Study: Hydrogel Functionalization

A study demonstrated that incorporating GRGDSPC into polycaprolactone (PCL) nanofibers enhanced fibroblast adhesion and viability compared to non-functionalized fibers. The functionalization allowed for controlled release of signaling molecules, promoting a regenerative response in neural tissues .

3. Comparative Biological Activity

The following table summarizes the biological activities associated with GRGDSPC compared to other related peptides:

| Peptide Sequence | Integrin Binding Affinity | Cell Adhesion Efficacy | Specificity for Fibronectin/Vitronectin |

|---|---|---|---|

| This compound (GRGDSPC) | High | High | Moderate preference for fibronectin |

| Arg-Gly-Asp (RGD) | Very High | Very High | Non-specific |

| Gly-Arg-Gly-Asp (GRG) | Moderate | Moderate | Low |

4. Research Findings

Recent studies have highlighted the significance of GRGDSPC in various biological contexts:

- Osteoblast Differentiation: GRGDSPC promotes osteoblast differentiation by enhancing the expression of genes associated with bone formation, such as alkaline phosphatase and osteocalcin .

- Reversible Inhibition: The inhibition of nodule formation in osteoblast cultures by anti-fibronectin antibodies was reversible upon removal of these antibodies or GRGDSPC peptides, indicating non-cytotoxic effects .

5. Conclusion

This compound is a potent bioactive peptide that plays a crucial role in mediating cell adhesion through integrin interactions. Its application in tissue engineering and regenerative medicine highlights its potential as a tool for enhancing cellular responses in biomaterials. Further research into modifications of this peptide could lead to more targeted therapies and improved outcomes in tissue regeneration.

Propriétés

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKIOQCZVIMAC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.